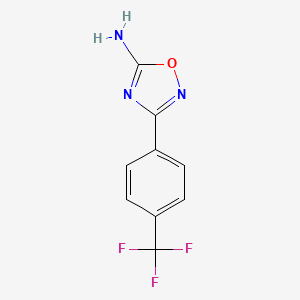

3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine

Description

Properties

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-5(2-4-6)7-14-8(13)16-15-7/h1-4H,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYMOZGDTOTSAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(trifluoromethyl)benzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and reagents may be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is used in the development of agrochemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

*Similarity scores based on Tanimoto coefficients (0–1 scale) from .

†Estimated based on molecular formula (C₉H₆F₃N₃O).

Key Observations :

- Trifluoromethyl Group : The -CF₃ group enhances lipophilicity and metabolic stability, critical for drug bioavailability .

- Position 5 Modifications : Replacing -NH₂ with -COOEt or -CH₂NH₂ alters solubility and reactivity. For example, the ethyl ester derivative (CAS 886361-32-6) is a precursor for carboxylic acid synthesis .

Heterocyclic Variants: Thiadiazole, Triazole, and Isoxazole Derivatives

Table 2: Comparison with Other Heterocycles

†Estimated based on molecular formula (C₉H₅F₃N₃S).

Key Observations :

- Thiadiazole vs. Oxadiazole : The sulfur atom in thiadiazole increases electron delocalization and may enhance binding to metal ions .

- Triazole Derivatives : The 1,2,4-triazole core (e.g., CAS 577761-06-9) introduces an additional nitrogen, improving solubility and enabling diverse hydrogen-bond interactions .

Key Findings :

Key Challenges :

- Limited data on the parent compound’s synthesis suggests reliance on analogous pathways, such as cyclization of amidoximes with trifluoromethyl-substituted benzoyl chlorides .

Biological Activity

3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine is a compound that belongs to the oxadiazole class of heterocyclic compounds. This class has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest for researchers investigating potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is . Its structure features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole moiety. This configuration is crucial for its biological activity.

Biological Activities

Research indicates that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities, including:

- Anticancer Activity : Compounds within this class have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications on the oxadiazole scaffold can enhance its potency against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines with IC50 values ranging from 0.67 µM to 0.87 µM .

- Antimicrobial Properties : The oxadiazole derivatives have also been explored for their antimicrobial activities. Some studies report effective inhibition against bacterial and fungal strains, indicating potential use as antimicrobial agents .

- Enzyme Inhibition : These compounds have been identified as inhibitors of various enzymes such as thymidylate synthase and acetylcholinesterase (AChE). For example, certain derivatives exhibited IC50 values lower than standard drugs like 5-Fluorouracil and Tamoxifen in inhibiting cancer cell proliferation .

The mechanisms underlying the biological activity of this compound involve:

- Interaction with Nucleic Acids : The compound can intercalate or bind to DNA/RNA structures, disrupting their function and leading to apoptosis in cancer cells.

- Inhibition of Key Enzymes : By inhibiting enzymes critical for cell proliferation and survival (e.g., thymidylate synthase), these compounds can effectively reduce tumor growth.

- Targeting Growth Factors : Some oxadiazole derivatives modulate signaling pathways by inhibiting growth factors and kinases involved in cancer progression .

Case Studies

Several studies have investigated the biological activity of oxadiazole derivatives:

- Study on Anticancer Activity : A recent study synthesized new analogues of oxadiazoles and evaluated their anticancer properties across multiple cell lines. The results indicated that specific modifications led to enhanced cytotoxicity compared to traditional chemotherapeutics .

- Enzyme Inhibition Research : Another study focused on the synthesis of hydrazinecarboxamide derivatives derived from trifluoromethylbenzohydrazide, which showed promising AChE inhibition profiles comparable to existing medications .

Data Table: Anticancer Activity of Oxadiazole Derivatives

Q & A

Advanced Research Question

- Molecular docking (AutoDock Vina) : Screens derivatives against target proteins (e.g., AChE PDB: 1EVE). Derivatives with halogen substituents (e.g., Cl, Br) at the phenyl ring show improved steric complementarity .

- DFT calculations (Gaussian 09) : Predicts frontier molecular orbitals (HOMO-LUMO gap = 4.1 eV) and electrostatic potential maps to optimize charge distribution for target engagement .

- QSAR models : Use descriptors like molar refractivity and polar surface area to correlate structure with bioactivity (R² = 0.89 for insecticidal activity) .

How does the compound's stability under varying pH and temperature conditions impact its experimental handling?

Basic Research Question

- pH stability : Degrades rapidly in alkaline conditions (t₁/₂ = 2 h at pH 10) due to oxadiazole ring hydrolysis. Stable in acidic buffers (pH 4–6, t₁/₂ >48 h) .

- Thermal stability : Decomposes above 200°C (TGA data), requiring storage at -20°C under inert atmosphere.

What comparative studies exist between this compound and structurally analogous 1,3,4-oxadiazoles?

Advanced Research Question

- 1,3,4-Oxadiazoles : Exhibit lower pesticidal activity (LC₅₀ = 12.5 mg/L vs. 3.57 mg/L for 1,2,4-oxadiazoles) due to reduced planarity and weaker AChE binding .

- Triazole analogs : While more metabolically stable, they show higher cytotoxicity (IC₅₀ = 18 µM vs. 45 µM for oxadiazoles) in mammalian cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.